Jaspamycin
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Overview
Description
Jaspamycin, also known as 7-CN-7-C-Ino, is a potent activator of protein kinase A (PKA). It is derived from the marine sponge Jaspis splendens and has shown significant biological activity, particularly in the field of parasitology. This compound is known for its ability to bind to the regulatory site of PKA in Trypanosoma brucei, a protozoan parasite, making it a valuable compound for research in parasitic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jaspamycin involves several steps, starting from the marine sponge Jaspis splendens. The compound is extracted and purified using various chromatographic techniques. The synthetic route typically involves the following steps:
Extraction: The marine sponge is collected and subjected to solvent extraction to obtain the crude extract.
Purification: The crude extract is purified using column chromatography, resulting in the isolation of this compound.
Characterization: The purified compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnology and marine natural product chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Jaspamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential.
Scientific Research Applications
Jaspamycin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying marine natural products and their chemical properties.
Biology: It is used to investigate the biological pathways and molecular targets involved in parasitic diseases.
Medicine: this compound has shown potential as an antiparasitic agent, particularly against Trypanosoma brucei.
Industry: While industrial applications are limited, this compound’s unique properties make it a valuable compound for research and development in pharmaceuticals.
Mechanism of Action
Jaspamycin exerts its effects by binding to the regulatory site of protein kinase A (PKA) in Trypanosoma brucei. This binding activates PKA, leading to a cascade of cellular events that ultimately result in the inhibition of parasite growth. The molecular targets and pathways involved include the regulatory subunit of PKA and various downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Jaspterin: A pterin derivative isolated from Jaspis splendens with unique biological activities.
Splendamide: A bisindole alkaloid from Jaspis splendens with distinct chemical properties.
Uniqueness of Jaspamycin
This compound is unique due to its specific binding to the regulatory site of PKA in Trypanosoma brucei, which distinguishes it from other similar compounds. Its potent antiparasitic activity and ability to modulate PKA make it a valuable compound for research in parasitic diseases.
Properties
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKFLFSBDYEDO-WOUKDFQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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